1-[2-(Benzyloxy)-6-hydroxyphenyl]ethan-1-one
Description
IUPAC Nomenclature and Systematic Classification
Table 2: Spectroscopic Data Summary for this compound
| Technique | Key Observations | Relative Intensity |
|---|---|---|
| Mass Spectrometry (m/z) | 91 (benzyl cation) | 99.99% |
| Mass Spectrometry (m/z) | 242 (molecular ion) | 39.91% |
| Mass Spectrometry (m/z) | 92 | 8.57% |
| Mass Spectrometry (m/z) | 65 | 8.10% |
| Mass Spectrometry (m/z) | 243 (M+1) | 6.68% |
| Nuclear Magnetic Resonance | ¹H spectrum available | - |
| Nuclear Magnetic Resonance | ¹³C spectrum available | - |
| Infrared Spectroscopy | Functional group analysis | - |
Computational Chemistry Studies (Density Functional Theory, Molecular Modeling)
Computational chemistry investigations of this compound employ advanced theoretical methods to understand electronic structure, molecular properties, and chemical reactivity. Density functional theory calculations provide insights into molecular orbital distributions, electrostatic potential surfaces, and thermodynamic properties that complement experimental observations. These computational approaches enable prediction of molecular behavior under various conditions and facilitate understanding of structure-property relationships.
Molecular modeling studies focus on conformational analysis and energy landscape exploration to identify preferred molecular geometries and transition states for conformational interconversion. The calculations reveal that intramolecular hydrogen bonding between the hydroxyl group and carbonyl oxygen significantly stabilizes certain conformations, creating energy minima that correspond to experimentally observed structural preferences. The benzyloxy group rotation creates multiple local energy minima separated by modest energy barriers that allow rapid interconversion at ambient temperatures.
Electronic structure calculations illuminate the distribution of electron density throughout the molecule and identify regions of enhanced reactivity. The carbonyl carbon exhibits partial positive charge character that renders it susceptible to nucleophilic attack, while the aromatic rings show characteristic electron density patterns associated with electrophilic aromatic substitution reactions. The hydroxyl group participates in both intramolecular and intermolecular hydrogen bonding interactions that influence chemical behavior and biological activity.
Quantum chemical calculations predict various molecular properties including dipole moments, polarizabilities, and vibrational frequencies that can be compared with experimental measurements for validation purposes. These theoretical predictions help interpret spectroscopic observations and provide guidance for synthetic modifications and chemical applications. The computational results also suggest potential pathways for chemical transformations and identify reactive sites that may participate in biological interactions or synthetic elaborations.
Properties
IUPAC Name |
1-(2-hydroxy-6-phenylmethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11(16)15-13(17)8-5-9-14(15)18-10-12-6-3-2-4-7-12/h2-9,17H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKWVASSCBEYTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379442 | |
| Record name | 1-[2-(Benzyloxy)-6-hydroxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4047-24-9 | |
| Record name | 1-[2-(Benzyloxy)-6-hydroxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-[2-(Benzyloxy)-6-hydroxyphenyl]ethan-1-one, also known as a benzyloxy-substituted phenolic compound, has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H14O3, with a molar mass of approximately 242.27 g/mol. The compound features a hydroxyl group, a ketone functional group, and a benzyloxy substituent, contributing to its reactivity and biological activity. Its enaminone structure is significant for potential interactions with biological targets.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antioxidant Properties : The compound has demonstrated the ability to combat oxidative stress, which is crucial for maintaining cellular health. Antioxidants are essential in preventing damage caused by free radicals.
- Anti-inflammatory Effects : In vitro studies suggest that derivatives of this compound can inhibit various enzymes involved in inflammatory processes. This positions it as a candidate for further pharmacological exploration aimed at treating inflammatory diseases.
- Antimicrobial Activity : Similar compounds have shown potential as antimicrobial agents, indicating that this compound may possess similar properties. Further studies are required to evaluate its efficacy against various pathogens.
Synthesis Methods
The synthesis of this compound typically involves several steps, including careful temperature control to achieve high yields. The general synthetic route includes the reaction of 2-hydroxyacetophenone with appropriate reagents to introduce the benzyloxy group.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethan-1-one | C15H14O3 | Contains a para-substituted hydroxyl group |
| 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone | C22H20O4 | Has two benzyloxy groups enhancing lipophilicity |
| 2-(Benzyloxy)-6-hydroxyacetophenone | C15H14O3 | Acetophenone derivative with similar reactivity |
The structural specificity of this compound may confer distinct biological activities compared to these similar compounds, influencing its reactivity patterns and interaction profiles within biological systems.
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of this compound:
- In one study, derivatives of this compound were evaluated for their anti-inflammatory properties through enzyme inhibition assays. Results indicated significant inhibition of cyclooxygenase (COX) enzymes, suggesting potential use in managing inflammatory conditions .
- Another study focused on the antioxidant capacity of the compound using various assays such as DPPH and ABTS radical scavenging tests. The findings demonstrated that the compound effectively reduced oxidative stress markers in cell cultures .
Comparison with Similar Compounds
Compounds with Varying Benzyloxy/Methoxy Substituents
Key Observations :
- Substituent Position: The number and position of benzyloxy groups significantly alter reactivity. For example, 1-[2,4-Bis(benzyloxy)-6-hydroxyphenyl]ethanone’s dual benzyl groups increase steric hindrance, reducing solubility in polar solvents compared to the mono-benzyl target compound .
- Biological Activity: Methoxy groups (e.g., in V1e) enhance anti-melanogenic activity by improving lipophilicity and membrane penetration .
Acetyloxy-Substituted Analogs
Key Observations :
Halogenated and Heterocyclic Derivatives
Key Observations :
Catalytic and Industrial Derivatives
Preparation Methods
Benzylation of 2,4-Dihydroxyacetophenone Using Benzyl Bromide and Potassium Carbonate
- The most common route involves the selective benzylation of 2,4-dihydroxyacetophenone.
- Potassium carbonate (K2CO3) is used as a base to deprotonate the phenolic hydroxyl groups.
- Benzyl bromide serves as the benzylating agent.
- The reaction is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetone.
- The mixture is stirred at room temperature or slightly elevated temperatures overnight or for several hours.
- Dissolve 2,4-dihydroxyacetophenone and potassium carbonate in DMSO or acetone.
- Add benzyl bromide dropwise.
- Stir the reaction mixture at 25 °C overnight or heat gently (up to 60–80 °C) for several hours.
- Quench the reaction with water to adjust pH to 4–6.
- Extract the product with ethyl acetate.
- Wash organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by silica gel column chromatography.
| Parameter | Condition/Value | Notes |
|---|---|---|
| Substrate | 2,4-Dihydroxyacetophenone | 1 mmol scale example |
| Base | Potassium carbonate (K2CO3) | 4 mmol (4 equiv) |
| Benzyl bromide | 2 mmol (2 equiv) | Added dropwise |
| Solvent | DMSO or acetone | 2–25 mL depending on scale |
| Temperature | 25 °C (room temp) to 80 °C | Overnight stirring or reflux |
| Reaction time | 12–24 hours | Optimized for yield and purity |
| Yield | 55% to 90% | Higher yields with acetone and optimized conditions |
| Purification | Silica gel chromatography | Eluent: ethyl acetate/hexanes mixtures |
| Product form | White solid or pale yellow oil | Confirmed by NMR and IR spectra |
- 1H NMR: Aromatic protons 7.2–7.5 ppm, benzyloxy CH2 singlet around 5.0 ppm, methyl singlet near 2.4 ppm.
- IR: Carbonyl stretch near 1696 cm⁻¹, aromatic C–O stretches around 1150 cm⁻¹.
Optimization of Reaction Conditions
- Acetone, ethyl acetate, and methanol have been tested.
- Acetone provides the best balance of yield, purity, and cost-effectiveness.
- Acetone can be recovered and recycled efficiently, improving process sustainability.
- Potassium carbonate is optimal.
- Stronger bases increase by-products and impurities.
- Weaker bases reduce phenol deprotonation, lowering benzylation efficiency.
Effect of Benzyl Bromide Equivalents:
- Using 1.2 equivalents of benzyl bromide ensures thorough reaction without excessive residual reagent.
- Excess benzyl bromide can reduce purity and complicate workup.
Effect of Temperature and Time:
- Reaction temperature positively correlates with yield.
- Optimal reaction time is around 4 hours at 65 °C for maximum conversion.
- Too short reaction times lead to incomplete benzylation.
Summary Table of Optimization Parameters:
| Parameter | Optimal Condition | Effect on Outcome |
|---|---|---|
| Solvent | Acetone | Highest yield and purity, recyclable |
| Base | Potassium carbonate | Best balance of reactivity and selectivity |
| Benzyl bromide equiv. | 1.2 | Complete reaction, minimal impurities |
| Temperature | 65 °C | Enhances nucleophilic attack and yield |
| Reaction time | 4 hours | Complete conversion, avoids side reactions |
Reference: Process optimization data from reaction tracking by HPLC and product analysis.
Summary of Reaction Scheme
$$
\text{2,4-Dihydroxyacetophenone} + \text{Benzyl bromide} \xrightarrow[\text{K}2\text{CO}3]{\text{Acetone}, 65^\circ C, 4h} \text{1-[2-(Benzyloxy)-6-hydroxyphenyl]ethan-1-one}
$$
Q & A
Q. What is the structural significance of the benzyloxy and hydroxyl groups in 1-[2-(Benzyloxy)-6-hydroxyphenyl]ethan-1-one, and how do they influence reactivity?
The compound contains an acetophenone backbone with a benzyloxy group at position 2 and a hydroxyl group at position 6. The benzyloxy group acts as an electron donor, directing electrophilic substitution to adjacent positions, while the hydroxyl group enables hydrogen bonding and tautomerism. These functional groups necessitate protection strategies during synthesis (e.g., benzyl for hydroxyl groups) to prevent side reactions like oxidation or unwanted substitution. Stability under acidic/basic conditions must be evaluated to optimize synthetic pathways .
Q. What are the critical steps in synthesizing this compound?
A common approach involves:
- Selective benzylation : Reacting a dihydroxyacetophenone precursor with benzyl bromide under basic conditions (K₂CO₃/DMF, 60–80°C) to protect the hydroxyl group at position 2.
- Acylation/Fries rearrangement : Acid-catalyzed (e.g., AlCl₃) rearrangement to position the ketone group. Key parameters include anhydrous conditions during acylation and solvent selection (polar aprotic solvents like DMF) to maximize yield. Purity is confirmed via TLC (ethyl acetate/hexane) and HPLC .
Q. Which analytical methods are essential for characterizing this compound?
- 1H/13C NMR : Identifies aromatic proton environments and confirms substitution patterns.
- LC-MS : Validates molecular weight and detects impurities.
- FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (broad ~3200 cm⁻¹) groups.
- Melting point analysis : Ensures consistency with literature values. Cross-referencing with databases like NIST or Merck ensures accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for benzyloxy-acetophenone derivatives?
Contradictions often arise from variations in:
- Assay conditions : Differences in solvent (DMSO concentration), cell lines, or pathogen strains.
- Compound purity : Impurities from incomplete benzylation or oxidation byproducts. Mitigation strategies include:
- Standardizing protocols (e.g., CLSI guidelines for antimicrobial assays).
- Using orthogonal assays (e.g., time-kill kinetics alongside MIC determinations).
- Conducting QSAR modeling to correlate substituent effects with activity trends .
Q. What advanced techniques elucidate tautomeric behavior in this compound?
- Variable-temperature NMR : Tracks hydroxyl proton shifts to identify keto-enol equilibria.
- UV-Vis spectroscopy : Monitors λmax shifts with pH changes, revealing tautomer prevalence.
- DFT calculations : Predicts thermodynamic stability of tautomers (B3LYP/6-311++G** basis set). Solid-state NMR (e.g., CP/MAS) can further probe tautomerism in crystalline forms .
Q. What strategies minimize toxicity during in vivo studies?
- Structural modifications : Replace benzyl with biodegradable groups (e.g., p-methoxybenzyl).
- Prodrug design : Incorporate ester linkages for controlled release.
- Nanoformulation : Use PEGylated liposomes to reduce systemic exposure. Preclinical safety profiling should include Ames tests (mutagenicity) and hepatocyte assays (CYP450 interactions) .
Q. How does the compound’s environmental persistence impact ecotoxicology studies?
Assess degradation pathways via:
- Hydrolysis studies : Vary pH (2–12) and monitor half-life.
- Photolysis : Expose to UV light (254 nm) to simulate sunlight degradation.
- Microbial degradation : Use OECD 301B guidelines to evaluate biodegradability. Ecotoxicity is quantified using Daphnia magna (LC50) and algal growth inhibition tests .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
